7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
Description
7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a quinoline-based acyl chloride derivative with a pyridin-2-yl substituent at position 2 and methyl groups at positions 7 and 6. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic applications, particularly in pharmaceutical intermediates or coordination chemistry. Its structure combines electron-withdrawing (pyridyl) and electron-donating (methyl) groups, influencing reactivity and stability .
Properties
IUPAC Name |
7,8-dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O.ClH/c1-10-6-7-12-13(17(18)21)9-15(20-16(12)11(10)2)14-5-3-4-8-19-14;/h3-9H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJCXHAXAYSRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Quinoline-4-Carboxylic Acid Precursor
The initial step generally involves the synthesis of 7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid , which serves as the parent compound for further functionalization. This precursor is prepared by condensation reactions involving substituted anilines or isatins with pyridine derivatives under reflux conditions in suitable solvents such as ethanol or other polar solvents. Potassium hydroxide or other bases are commonly used to facilitate the condensation and cyclization reactions.
- Example procedure: Potassium hydroxide (KOH) is dissolved in ethanol and heated to 80 °C. Isatin or an analogous precursor is added, followed by dropwise addition of 2-acetylpyridine or similar pyridine derivatives. The mixture is refluxed for several days (e.g., 3 days) to ensure complete reaction and formation of the quinoline carboxylic acid intermediate. The reaction mixture is then neutralized with dilute HCl to precipitate the acid product, which is collected by filtration and washed with ethanol, acetone, and pentane to remove impurities.
Conversion to the Acyl Chloride
The key transformation to form the 7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride involves converting the carboxylic acid group into the corresponding acyl chloride. This is typically achieved by reaction with thionyl chloride (SOCl₂):
- The crude quinoline-4-carboxylic acid is suspended or dissolved in neat thionyl chloride.
- The reaction mixture is refluxed under anhydrous conditions for approximately 2 hours.
- Excess thionyl chloride is removed by evaporation under an inert gas stream (e.g., argon).
- The resulting acyl chloride is obtained as a crude product, often used directly in the next step without further purification due to its high reactivity.
Formation of the Hydrochloride Salt
To obtain the hydrochloride salt 7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride , the acyl chloride intermediate is treated with hydrochloric acid or exposed to HCl gas, or alternatively, the free base is reacted with HCl in an appropriate solvent system:
- The acyl chloride is dissolved in a solvent mixture such as acetone, dichloromethane, and triethylamine.
- Upon treatment with HCl (either gaseous or aqueous), the hydrochloride salt precipitates.
- The salt is isolated by filtration and washed with cold solvents to remove residual impurities.
- Drying under vacuum yields the pure hydrochloride salt.
Analytical and Purification Techniques
During synthesis, purification is commonly performed by chromatography (e.g., silica gel column chromatography) and recrystallization. Analytical characterization includes:
- NMR Spectroscopy (¹H and ¹³C NMR): Confirms the structure and purity of intermediates and final products.
- HPLC: Used for purity assessment and to monitor reaction progress.
- UV-Vis Spectroscopy: Useful for studying binding properties related to the quinoline moiety.
- Mass Spectrometry: Confirms molecular weight and identity.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Potassium hydroxide, ethanol, isatin, 2-acetylpyridine, reflux 80 °C, 3 days | Condensation and cyclization to form quinoline-4-carboxylic acid | 7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid |
| 2 | Thionyl chloride, reflux, 2 hours | Conversion of carboxylic acid to acyl chloride | 7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride (crude) |
| 3 | HCl (gas or aqueous), solvent mixture (acetone/dichloromethane/triethylamine) | Formation of hydrochloride salt | This compound |
| 4 | Chromatography, recrystallization | Purification of final product | Pure hydrochloride salt suitable for further use |
Research Findings and Notes on Preparation
- The use of thionyl chloride is a classical and efficient method to synthesize acyl chlorides from carboxylic acids, providing good yields and purity when performed under controlled reflux and inert atmosphere conditions.
- The hydrochloride salt formation enhances the compound’s stability and solubility, which is critical for subsequent applications in biochemical or pharmaceutical studies.
- The synthetic route is adaptable to various quinoline derivatives, allowing for structural modifications at different positions to study structure-activity relationships, especially in drug design targeting cytochrome P450 enzymes.
- The reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and minimize side reactions such as hydrolysis or over-chlorination.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl chloride group, converting it to an alcohol or amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of 7,8-dimethyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid.
Reduction: Formation of 7,8-dimethyl-2-(pyridin-2-yl)quinoline-4-methanol.
Substitution: Formation of 7,8-dimethyl-2-(pyridin-2-yl)quinoline-4-amine.
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the antimalarial properties of quinoline derivatives, including those related to 7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride. A notable case involved the optimization of quinoline derivatives that demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria. The compound exhibited low nanomolar potency and favorable pharmacokinetic profiles, making it a candidate for further development in antimalarial therapies .
| Compound | EC50 (nM) | Mechanism of Action | Reference |
|---|---|---|---|
| 7,8-Dimethyl-2-(pyridin-2-yl)quinoline | 120 | Inhibition of translation elongation factor 2 |
Antimicrobial Studies
The compound has also been evaluated for its antimicrobial properties. A study reported that various quinoline derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the quinoline ring enhanced their antimicrobial efficacy. For instance, compounds with electron-withdrawing groups demonstrated increased activity against Mycobacterium smegmatis and other pathogens .
| Compound | Zone of Inhibition (mm) | Target Organism | Reference |
|---|---|---|---|
| 6d | 16 | Mycobacterium smegmatis | |
| 9c | Significant | Various Bacteria |
Synthesis of Novel Compounds
This compound serves as an important intermediate in the synthesis of other bioactive molecules. Its reactivity allows for the formation of various derivatives that can be tailored for specific biological activities. The synthesis routes often involve reactions such as acylation and chlorination, which are crucial for developing new pharmacological agents .
Biological Evaluation
The biological evaluation of compounds derived from 7,8-Dimethyl-2-(pyridin-2-yl)quinoline has revealed their potential in treating infectious diseases. The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the quinoline ring can lead to enhanced biological activities. For example, substituents at the 6 and 8 positions significantly affect the compound's efficacy against various microbial strains .
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in DNA replication and repair, as well as proteins associated with cell signaling pathways.
Pathways Involved: The compound may interfere with cellular processes such as apoptosis, cell cycle regulation, and oxidative stress response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Reactivity and Stability
2-Phenylquinoline-4-carbonyl Chloride ()
- Reactivity: Reacts with carbamide to form bis-quinoloyl carbamide (m.p. 215°C) and with ethylenediamine to yield high-melting-point derivatives (>300°C) .
- Absence of methyl groups at positions 7 and 8 may decrease steric hindrance, facilitating nucleophilic attack on the carbonyl chloride.
7,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl Chloride ()
- Substituents : 5-Methyl-2-furyl at position 2; dimethyl at 7 and 7.
- Status : Discontinued due to unspecified stability or synthesis challenges .
- Similar dimethyl groups at 7 and 8 suggest comparable steric effects, but the hydrochloride salt in the target compound improves solubility and shelf life.
Physicochemical Properties
Table 1: Structural and Functional Comparison
Biological Activity
7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₁₄Cl₂N₂O
- Molecular Weight : 333.22 g/mol
- CAS Number : 1332528-39-8
- MDL Number : MFCD18205928
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the quinoline core followed by chlorination and subsequent introduction of the pyridine moiety. Specific protocols can vary based on the desired purity and yield.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 7,8-Dimethyl-2-(pyridin-2-yl)quinoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition of various cancer cell lines, including colorectal and breast cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Colo320 | 1.46 | Apoptosis induction |
| Compound B | HeLa | 0.36 | CDK2 inhibition |
| Compound C | HCT116 | 1.8 | CDK9 inhibition |
These findings suggest that the quinoline scaffold may provide a viable platform for developing new anticancer agents.
Antimicrobial Activity
Quinoline derivatives have also been reported to possess antimicrobial activities against various pathogens. The biological activity can be attributed to their ability to interfere with bacterial DNA synthesis or disrupt membrane integrity.
The biological activity of 7,8-Dimethyl-2-(pyridin-2-yl)quinoline derivatives is primarily linked to their interaction with specific biological targets:
- Kinase Inhibition : Many quinoline derivatives inhibit kinases involved in cancer progression, such as CDK2 and CDK9.
- DNA Intercalation : Some compounds can intercalate into DNA, disrupting replication and transcription processes.
- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed in various studies.
Case Studies
- Study on Colo320 Cells : A study demonstrated that a derivative of 7,8-Dimethyl-2-(pyridin-2-yl)quinoline induced apoptosis in Colo320 cells with an IC50 value of 1.46 µM, highlighting its potential as an anticancer agent .
- Inhibition of VEGFR-2 Kinase : Another study reported that related compounds exhibited inhibition of VEGFR-2 kinase with an IC50 value of 1.46 µM, which is crucial for angiogenesis in tumors .
- CDK Inhibition Studies : Compounds structurally related to 7,8-Dimethyl-2-(pyridin-2-yl)quinoline showed selective inhibition against CDK2 and CDK9, making them promising candidates for further development in cancer therapy .
Q & A
Basic: What are the standard synthetic routes for preparing 7,8-dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride?
Methodological Answer:
The synthesis typically involves two key steps:
Quinoline Core Formation : A Friedländer condensation between substituted anilines and ketones (e.g., 8-methylquinoline precursors) under acidic conditions to form the quinoline backbone.
Carbonyl Chloride Introduction : Reaction of the carboxylic acid derivative (e.g., 7,8-dimethylquinoline-4-carboxylic acid) with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane (DCM) to generate the acyl chloride. Subsequent treatment with HCl yields the hydrochloride salt .
Key Considerations : Use anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. Purification via column chromatography or recrystallization is critical to achieve >95% purity.
Basic: How is the compound characterized to confirm its structural integrity?
Methodological Answer:
Characterization relies on:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for pyridinyl protons (δ 7.5–8.5 ppm), quinoline methyl groups (δ 2.5–3.0 ppm), and carbonyl chloride (δ ~170 ppm in ¹³C).
- IR : Strong absorption at ~1750–1800 cm⁻¹ (C=O stretch of acyl chloride).
- Mass Spectrometry (ESI-MS) : Molecular ion peaks matching the molecular formula (C₁₉H₁₆Cl₂N₂O) and isotopic patterns for Cl .
- Elemental Analysis : Validation of C, H, N, and Cl content within ±0.3% of theoretical values.
Advanced: How can researchers address contradictory spectroscopic data during characterization?
Methodological Answer:
Contradictions (e.g., unexpected NMR shifts or IR bands) may arise from:
- Hydrolysis : Partial conversion to carboxylic acid (C=O stretch at ~1700 cm⁻¹ in IR). Verify reaction conditions (e.g., moisture exclusion) and repeat synthesis if necessary .
- Tautomerism : Quinoline ring protons may exhibit variable shifts; compare with literature data for analogous compounds (e.g., 8-substituted quinolines) .
- Impurities : Use preparative HPLC or fractional crystallization to isolate the pure compound and reacquire spectra .
Advanced: What strategies optimize the yield of the carbonyl chloride intermediate?
Methodological Answer:
Yield optimization involves:
- Reagent Stoichiometry : Use excess SOCl₂ (2.5–3.0 eq) to drive the reaction to completion.
- Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions (e.g., ring chlorination).
- Solvent Selection : Anhydrous DCM or THF enhances solubility and reactivity .
Troubleshooting : Low yields (<40%) may indicate residual moisture; employ molecular sieves or dry N₂ purging.
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during hydrolysis.
- Storage : Keep in airtight, desiccated containers at –20°C to prevent degradation .
Emergency Response : For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
Advanced: How is this compound utilized in coordination chemistry or drug discovery?
Methodological Answer:
- Ligand Design : The pyridinyl-quinoline scaffold acts as a bidentate ligand for transition metals (e.g., Ru, Pt). Applications include catalytic systems or photoluminescent materials .
- Drug Development : As a bioactive intermediate, it may be conjugated to amines or alcohols to form amides/esters for antimicrobial or anticancer screening. For example, similar quinoline derivatives exhibit activity against S. aureus and E. coli .
Experimental Design : Metal complexation studies require inert atmospheres (Ar/Ne) and UV-vis/cyclic voltammetry for redox behavior analysis.
Advanced: How to resolve discrepancies in biological activity data across studies?
Methodological Answer:
Discrepancies may stem from:
- Purity Variability : Ensure ≥98% purity via HPLC (e.g., C18 column, acetonitrile/water gradient) .
- Assay Conditions : Standardize protocols (e.g., MIC testing for antibiotics) across labs.
- Structural Analogues : Compare with derivatives (e.g., 7-chloro-8-methyl variants) to isolate substituent effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
